N-[4-bromo-1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-quinolinecarboxamide -

N-[4-bromo-1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-quinolinecarboxamide

Catalog Number: EVT-4974298
CAS Number:
Molecular Formula: C28H20BrClN4O3
Molecular Weight: 575.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamide []

  • Compound Description: This compound serves as a key intermediate in synthesizing various N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides. []

2. N-Alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides []

  • Compound Description: This series of compounds was synthesized and evaluated for bacterial biofilm inhibition and cytotoxicity. [] Notably, compounds 5f and 5e within this series exhibited significant inhibitory action against Escherichia coli and Bacillus subtilis biofilms, with low cytotoxicity. []

3. N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide []

  • Compound Description: This compound acts as an intermediate in synthesizing 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(un/substituted-phenyl)acetamides. []

4. 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(un/substituted-phenyl)acetamides []

  • Compound Description: This series of compounds was synthesized and assessed for their inhibitory potential against α-glucosidase and acetylcholinesterase (AChE). [] Many exhibited good inhibitory activity against yeast α-glucosidase and weak activity against AChE. []
  • Relevance: These compounds share the 2,3-dihydro-1,4-benzodioxin-6-yl-sulfonamide core with N-[4-bromo-1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-quinolinecarboxamide. Furthermore, exploring their enzyme inhibitory activity, especially against α-glucosidase, aligns with the general interest in discovering new therapeutic agents for diseases like Type-2 diabetes. []

5. N-(Alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamides []

  • Compound Description: This series of compounds was synthesized as potential therapeutic agents for Alzheimer's disease and Type-2 Diabetes due to their inhibitory activity against acetylcholinesterase and α-glucosidase. []

6. N-(Alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides []

  • Compound Description: This series of compounds was designed and synthesized as potential therapeutic agents for inflammatory ailments and bacterial infections due to their inhibitory activity against lipoxygenase and bacterial growth. []

7. 4-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-3-yl]benzene-1,3-diol (Compound-1) []

  • Compound Description: This compound demonstrated chondrogenic differentiation-inducing properties, particularly in the chondroprogenitor cell line ATDC5 and mesenchymal stem cell line C3H10T1/2. [] It also showed potential for cartilage repair by inducing chondrogenic differentiation via SOX trio up-regulation. []

Properties

Product Name

N-[4-bromo-1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-quinolinecarboxamide

IUPAC Name

N-[4-bromo-1-[(4-chlorophenyl)methyl]pyrazol-3-yl]-2-(2,3-dihydro-1,4-benzodioxin-6-yl)quinoline-4-carboxamide

Molecular Formula

C28H20BrClN4O3

Molecular Weight

575.8 g/mol

InChI

InChI=1S/C28H20BrClN4O3/c29-22-16-34(15-17-5-8-19(30)9-6-17)33-27(22)32-28(35)21-14-24(31-23-4-2-1-3-20(21)23)18-7-10-25-26(13-18)37-12-11-36-25/h1-10,13-14,16H,11-12,15H2,(H,32,33,35)

InChI Key

XQMZQLJEHPKFGF-UHFFFAOYSA-N

SMILES

C1COC2=C(O1)C=CC(=C2)C3=NC4=CC=CC=C4C(=C3)C(=O)NC5=NN(C=C5Br)CC6=CC=C(C=C6)Cl

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=NC4=CC=CC=C4C(=C3)C(=O)NC5=NN(C=C5Br)CC6=CC=C(C=C6)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.